TG-100435 Exhibits Multi-Targeted Src Family Inhibition Profile Distinct from Isoform-Selective Agents [1]
TG-100435 demonstrates a multi-targeted inhibition profile across six Src-family and related kinases (Src, Lyn, Abl, Yes, Lck, EphB4) with Ki values ranging from 13 to 64 nM [1]. In contrast, isoform-selective tool compounds such as PP2 (Ki for Src ~4 nM; minimal activity against Abl and other family members) and clinical Src/Abl inhibitors like dasatinib (Ki for Src ~0.5 nM, Abl <1 nM) exhibit either narrower target coverage or substantially higher potency against BCR-ABL [2][3].
| Evidence Dimension | Kinase Inhibition Profile (Ki range) |
|---|---|
| Target Compound Data | Ki = 13–64 nM against Src, Lyn, Abl, Yes, Lck, EphB4 [1] |
| Comparator Or Baseline | PP2: Ki (Src) ~4 nM; dasatinib: Ki (Src) ~0.5 nM, Ki (Abl) <1 nM [2][3] |
| Quantified Difference | TG-100435 exhibits broader multi-target coverage within Src family relative to isoform-selective tool compounds; lower potency against Abl relative to dasatinib |
| Conditions | In vitro kinase inhibition assay; recombinant human kinases; variable ATP concentrations [1][2][3] |
Why This Matters
This profile matters for selection when research objectives require simultaneous inhibition of multiple Src-family members without the extreme Abl potency that may introduce confounding biological effects.
- [1] Hu, S. X., Soll, R., Yee, S., Lohse, D. L., Kousba, A., Zeng, B., ... & Martin, M. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-936. View Source
- [2] Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., ... & Connelly, P. A. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor: study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701. View Source
- [3] Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. View Source
